molecular formula C10H10Cl2O B7848570 3',5'-Dichlorobutyrophenone

3',5'-Dichlorobutyrophenone

Cat. No. B7848570
M. Wt: 217.09 g/mol
InChI Key: VLAKFBVRSDGJQZ-UHFFFAOYSA-N
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Description

3',5'-Dichlorobutyrophenone is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-Dichlorobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichlorobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity and Molecular Docking Studies

3',5'-Dichlorobutyrophenone derivatives have been explored in antimicrobial activities. For instance, the study on the molecular structure, spectroscopic analysis, and antimicrobial activity of a related molecule, 3-(4-Chlorophenyl)-5-4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl methanone, revealed antibacterial and antifungal effects. This research emphasized the importance of understanding molecular interactions and docking simulations to assess the potential of these compounds as antimicrobial agents (Sivakumar et al., 2021).

Interaction with Biological Systems

Another relevant study examined the metabolism of Benzophenone-3 (BP-3) by rat and human liver microsomes and its endocrine-disrupting activity. This study is crucial in understanding how similar compounds are processed in biological systems and their potential impacts on endocrine functions (Watanabe et al., 2015).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds with expected biological activity using derivatives of 3',5'-Dichlorobutyrophenone is another area of research. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the creation of compounds showing antimicrobial and antifungal activities (Sayed et al., 2003).

Cytotoxicity and Cellular Impact

Studies also focus on the cytotoxicity of benzophenone derivatives, like BP-3, and their impact on cellular systems. One such study evaluated the cytotoxicity of BP-3 against rat thymocytes, revealing how these compounds could affect cellular vulnerability and oxidative stress (Utsunomiya et al., 2019).

Fluorescent Properties in Solid State and Solutions

The fluorescent properties of certain 3',5'-Dichlorobutyrophenone derivatives in solid states and solutions have also been explored. One such study involved the synthesis of compounds exhibiting fluorescence in various solvents, indicating potential applications in different fields (Hagimori et al., 2012).

Environmental Impact and Degradation

Research on the environmental impact and degradation pathways of compounds like 3',5'-Dichlorobutyrophenone is also significant. For example, a study on the effects of 3,5-dichlorophenol on biomass reduction in activated sludge reactors showed insights into environmental processing and microbial community dynamics (Kimura et al., 2016).

Photoreactivity and Molecular Transformations

Investigations into the photoreactivity of chlorinated compounds related to 3',5'-Dichlorobutyrophenone, such as their phototransformations in low-temperature matrices, add to our understanding of their behavior under different environmental conditions (Pagacz-Kostrzewa et al., 2023).

properties

IUPAC Name

1-(3,5-dichlorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAKFBVRSDGJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichlorobutyrophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.